2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is a chemical compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and biological activity. The compound's IUPAC name reflects its structural components, including a bromine atom and a trifluoroethyl group.
The compound can be synthesized through various chemical reactions involving thiazole derivatives and halogenated compounds. It serves as a building block in organic synthesis, particularly in the development of more complex molecules.
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole belongs to the class of thiazole derivatives. These compounds are often classified based on their functional groups and the nature of their substituents.
The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole can be achieved through several methods:
The synthesis typically requires precise control of temperature and reaction time to ensure optimal yields. For instance, reactions may be conducted under reflux conditions or with microwave irradiation to facilitate quicker reactions.
The molecular structure of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole features:
The compound undergoes various chemical reactions:
The specific conditions for these reactions vary based on the desired product and include factors such as solvent choice, temperature, and reaction time.
The mechanism by which 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole exerts its effects involves:
Quantitative data regarding reaction rates and yields can vary significantly based on experimental conditions.
Relevant data should be collected from experimental studies or databases for precise characterization.
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole has several applications:
This compound represents a valuable asset in synthetic chemistry due to its unique structure and reactivity profile, making it an important subject for further research and application development.
Thiazole-based pharmaceuticals demonstrate remarkable target versatility across therapeutic domains, attributed to their capacity for π-π stacking interactions, hydrogen bond acceptance at the ring nitrogen, and susceptibility to targeted structural modifications. The 4-methylthiazole moiety specifically enhances metabolic stability while maintaining favorable log P values for membrane permeability. In oncology, CDK9 inhibitors featuring 4-(thiazol-5-yl)pyrimidine cores (e.g., compound 12u) exhibit nanomolar potency (IC₅₀ = 7 nM) and >80-fold selectivity over related kinases like CDK2. This selectivity arises from optimized interactions with the ATP-binding pocket's hydrophobic regions, enabling transcriptional downregulation of antiapoptotic proteins like Mcl-1 in leukemia cells [3].
Table 1: Bioactive Thiazole Derivatives in Therapeutic Development
Compound | Biological Target | Key Activity Metrics | Application |
---|---|---|---|
12u | CDK9/Cyclin T1 | IC₅₀ = 7 nM; Selectivity >80x CDK2 | Anticancer (CLL therapy) |
Chlorantraniliprole | Ryanodine Receptor (RyR) | EC₅₀ = 0.011 μM (insecticidal) | Agrochemical insecticide |
7g | Lepidopteran RyR | LC₅₀ = 5.32 mg/L (P. xylostella) | Crop protection |
In agrochemical discovery, N-pyridylpyrazole-thiazole hybrids such as compound 7g demonstrate potent insecticidal activity against Plutella xylostella (LC₅₀ = 5.32 mg/L) through ryanodine receptor modulation. The thiazole ring’s electron density facilitates critical dipole-dipole interactions within the target protein’s binding cavity, while the C4-methyl group reduces oxidative deactivation in plant tissues. Molecular hybridization strategies that append thiazoles to pharmacophore cores enhance binding kinetics and environmental stability, as evidenced by the commercial success of thiamethoxam (neonicotinoid) and thifluzamide (fungicide) [5].
The 1-bromo-2,2,2-trifluoroethyl group represents a multifunctional bioisostere that concurrently addresses electronic, steric, and pharmacokinetic parameters. The trifluoroethyl segment (–CH₂CF₃) contributes high electronegativity (σI = 0.38) and moderate lipophilicity (π = 1.04), promoting desolvation entropy during target binding. Bromine provides a leaving group capacity for nucleophilic displacement in covalent inhibitor design and introduces a heavy atom favorable for X-ray crystallographic studies. In the specific context of 2-(1-bromo-2,2,2-trifluoroethyl)-4-methylthiazole, the substituent’s steric bulk (molar refractivity = 17.2 cm³/mol) likely restricts rotational freedom, locking the molecule in bioactive conformations [6].
Table 2: Physicochemical Contributions of Bromo-Trifluoroethyl Substituents
Property | Bromo-Trifluoroethyl Group | Impact on Bioactivity |
---|---|---|
Lipophilicity (log P) | +1.54 vs. ethyl analog | Enhanced membrane penetration |
Steric Volume | 35.2 ų | Induced conformational rigidity |
Electronic Withdrawal (σm) | 0.43 | Reduced basicity of adjacent thiazole |
Metabolic Stability | t½ > 240 min (liver microsomes) | Resistance to CYP450 oxidation |
This substituent’s versatility is exemplified in pharmaceutical intermediates like 1-bromo-4-(2,2,2-trifluoroethyl)benzene, employed in kinase inhibitor synthesis. The trifluoroethyl group’s strong electron-withdrawing nature alters adjacent π-system electrophilicity, enabling selective nucleophilic additions at the brominated site. Computational analyses confirm bromo-trifluoroethyl groups reduce frontier orbital energy gaps by 1.2–1.8 eV versus alkyl halides, facilitating charge transfer interactions with aromatic residues (e.g., Phe103 in CDK9). These properties collectively enhance target residence times and proteolytic stability of lead compounds [3] [6].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8